2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride
Description
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a phenoxy group substituted with methoxy (2-position) and methyl (4-position) groups, linked to an ethane-sulfonyl chloride moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. While its exact molecular formula is inferred as C₁₀H₁₃ClO₅S (molecular weight ≈280.7 g/mol), its structure combines electron-donating substituents (methoxy and methyl) with the reactive sulfonyl chloride group, offering a balance between stability and reactivity .
Properties
Molecular Formula |
C10H13ClO4S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-8-3-4-9(10(7-8)14-2)15-5-6-16(11,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
AHFAKSAICQEOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride typically involves two main stages:
- Stage 1: Formation of the corresponding sulfonic acid or sulfonate intermediate from the phenoxyethane precursor.
- Stage 2: Conversion of the sulfonic acid or sulfonate to the sulfonyl chloride by chlorination.
This approach aligns with general sulfonyl chloride synthesis methods, where chlorination of sulfonic acids or sulfonates is achieved using reagents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride.
Specific Preparation Methods
Oxidative Sulfonylation and Chlorination
A patent (CN103193687A) describes an environment-friendly preparation method for sulfonyl chlorides that could be adapted for this compound. The method involves:
- Oxidative sulfonylation of the corresponding phenoxyethane derivative to form the sulfonic acid intermediate.
- Subsequent chlorination under controlled conditions to yield the sulfonyl chloride.
This method emphasizes mild reaction conditions and environmentally benign reagents to minimize hazardous by-products, which is critical for sensitive functional groups like methoxy and methyl substituents on the aromatic ring.
Chlorination Using Thionyl Chloride
A commonly employed method in the literature for sulfonyl chloride preparation is the reaction of sulfonic acids with thionyl chloride (SOCl₂). The procedure involves:
- Dissolving the sulfonic acid intermediate in an inert solvent such as dichloromethane or chloroform.
- Adding excess thionyl chloride and refluxing the mixture under anhydrous conditions.
- Removal of excess thionyl chloride and purification of the sulfonyl chloride product by distillation or recrystallization.
This method ensures high yields and purity but requires careful control of moisture to prevent hydrolysis of the sulfonyl chloride group.
Alternative Chlorinating Agents
Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂ have been reported for sulfonyl chloride synthesis, but their use is less common due to harsher reaction conditions and generation of more toxic by-products.
Experimental Data and Research Findings
While direct experimental data on This compound is limited in open literature, analogous sulfonyl chlorides with substituted phenoxy groups have been synthesized and characterized thoroughly, providing insight into expected reaction conditions and outcomes.
Reaction Conditions and Yields
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the aromatic substitution pattern and integrity of the methoxy and methyl groups.
- Infrared Spectroscopy (IR): Characteristic sulfonyl chloride absorption bands (~1350 and 1170 cm⁻¹) confirm sulfonyl chloride formation.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the target compound.
- Elemental Analysis: Confirms the expected composition, particularly the chlorine content.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The preparation of This compound is best achieved via:
- Initial formation of the corresponding sulfonic acid intermediate from the phenoxyethane derivative using mild oxidative sulfonylation methods.
- Subsequent chlorination using thionyl chloride under anhydrous reflux conditions to yield the sulfonyl chloride.
The patent method (CN103193687A) offers an environmentally friendly alternative that could be adapted for this compound to reduce hazardous by-products and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It may serve as a precursor in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Structural and Electronic Analysis
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Findings:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s methoxy and methyl groups reduce electrophilicity at the sulfonyl chloride, making it less reactive than analogs with electron-withdrawing groups (e.g., fluorine in , trifluoromethyl in ). This stability is advantageous for storage but may require harsher reaction conditions.
Steric Effects: Bulky substituents (e.g., cyclohexyloxy in ) hinder nucleophilic attack, whereas the target’s planar phenoxy group allows easier access to reactive sites.
Leaving Group Impact :
- Sulfonyl fluorides (e.g., ) exhibit lower reactivity than chlorides but are preferred in aqueous or biomedical applications due to hydrolytic stability.
Key Findings:
- Target Compound : Suitable for regioselective reactions due to the directing effects of methoxy and methyl groups. Its stability under ambient conditions makes it ideal for multi-step syntheses .
- Fluorinated Analogs : Higher reactivity enables rapid sulfonylation but may require stringent handling .
- Sulfonyl Fluorides : Gaining traction in bioconjugation due to their "click" reactivity with silyl ethers .
Biological Activity
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to an ether moiety, which is further substituted with a methoxy and methyl group on the aromatic ring. This configuration suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range. For instance, derivatives have been reported to inhibit cancer cell growth with GI50 values less than 10 µM .
- Antimicrobial Activity : The presence of sulfur and aromatic groups enhances the antimicrobial properties of related compounds. Studies have demonstrated that modifications can lead to improved activity against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
Recent studies have explored the anticancer properties of sulfonyl chloride derivatives. For example, one study reported that a similar compound inhibited 49 cancer cell lines with an average GI50 value of 3.54 µM, indicating potent activity against certain types of cancer .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| Compound A | MCF7 (Breast) | 3.54 | 12.88 | 37.15 |
| Compound B | CCRF-CEM (Leukemia) | 4.08 | 16.00 | 45.00 |
Antimicrobial Studies
In antimicrobial evaluations, related compounds demonstrated variable efficacy against pathogens. For instance, modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of Sulfonyl Chloride Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 25 |
| Compound D | Escherichia coli | 50 |
Case Studies
Several case studies highlight the biological potential of sulfonyl chlorides:
- Cytotoxicity in Leukemia Models : A derivative was tested against leukemia cell lines and showed substantial inhibition rates, suggesting its utility in targeted cancer therapies.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of modified sulfonyl chlorides, revealing their effectiveness in clinical isolates resistant to conventional treatments.
Q & A
Q. What are the standard synthesis routes for 2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride?
Methodological Answer: The synthesis typically involves a multi-step process:
Ether Formation : React 2-methoxy-4-methylphenol with ethylene glycol derivatives (e.g., ethylene chlorohydrin) under basic conditions (e.g., KOH) to form the ether intermediate .
Sulfonation : Treat the ether intermediate with chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group.
Chlorination : React the sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride .
Q. Key Reaction Conditions :
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Ether Formation | KOH, ethylene chlorohydrin | 80–100°C | Toluene | 65–75 |
| Sulfonation | ClSO₃H | 0–5°C (controlled) | DCM | 70–80 |
| Chlorination | SOCl₂ | Reflux | DCM | 85–90 |
Q. Which purification techniques are effective for isolating high-purity sulfonyl chloride derivatives?
Methodological Answer :
- Distillation : Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate volatile impurities .
- Chromatography : Employ silica gel column chromatography with hexane:ethyl acetate (8:2) for polar byproducts .
- Recrystallization : Use cold dichloromethane (DCM) or diethyl ether to crystallize the product .
Q. What analytical methods validate the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 278.7 (C₁₀H₁₁ClO₄S⁺) .
- IR Spectroscopy : Strong absorption at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .
II. Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer :
- Temperature Control : Lower sulfonation temperatures (0–5°C) minimize side reactions like sulfonic acid decomposition .
- Catalysts : Add catalytic pyridine during chlorination to neutralize HCl and accelerate SOCl₂ reactivity .
- Solvent Selection : Use anhydrous DCM to stabilize intermediates and prevent hydrolysis .
Q. Data-Driven Optimization Example :
| Parameter | Baseline Yield (%) | Optimized Yield (%) |
|---|---|---|
| Sulfonation Temp | 70 (5°C) | 85 (0°C) |
| Catalyst (Pyridine) | 80 (without) | 92 (with) |
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer :
- Comparative Assays : Test the compound against structurally similar analogs (e.g., 2-(4-methylphenoxy)ethane-1-sulfonyl chloride) to isolate substituent effects .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay noise. For example, inconsistent antimicrobial results against E. coli may reflect variations in bacterial membrane permeability .
- Meta-Analysis : Cross-reference studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What challenges arise in studying interactions with biological targets?
Methodological Answer :
- Reactivity Limitations : The sulfonyl chloride group rapidly hydrolyzes in aqueous media. Use dry DMSO or THF for in vitro assays .
- Solubility : Poor aqueous solubility requires formulation with co-solvents (e.g., 10% DMSO in PBS) .
- Target Selectivity : Competitive binding assays (e.g., SPR or ITC) quantify affinity for enzymes like cyclooxygenase-2 (COX-2) versus off-target proteins .
Q. Case Study :
| Target | Assay Type | Binding Affinity (Kd, μM) |
|---|---|---|
| COX-2 | SPR | 0.45 ± 0.12 |
| Carbonic Anhydrase | ITC | 12.3 ± 2.1 |
III. Comparative Structural Analysis
Q. Table 1: Key Structural Analogues and Reactivity Differences
| Compound | Substituents | Reactivity with Amines (k, M⁻¹s⁻¹) | Biological Activity |
|---|---|---|---|
| This compound | Methoxy, methyl | 1.2 × 10³ | Anti-inflammatory (IC₅₀ = 5.8 μM) |
| 2-(4-Methylphenoxy)ethane-1-sulfonyl chloride | Methyl | 0.8 × 10³ | Antimicrobial (MIC = 32 μg/mL) |
| 2-(2-Fluorophenoxy)ethane-1-sulfonyl chloride | Fluoro | 1.5 × 10³ | Cytotoxic (EC₅₀ = 8.2 μM) |
Data derived from kinetic studies and bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
